molecular formula C46H77NO17.ClH B228527 Mangiferic acid CAS No. 13309-77-8

Mangiferic acid

Cat. No.: B228527
CAS No.: 13309-77-8
M. Wt: 280.4 g/mol
InChI Key: AWGFYZFANDHELM-SCPMJEMWSA-N
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Scientific Research Applications

Mangiferic acid has a wide range of scientific research applications:

Mechanism of Action

Mangiferic acid has diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, nephroprotective, hepatoprotective, anti-diabetic, anti-asthamtic, gastroprotective, immunomodulatory, anti-cancer, and hypocholesterolemic effects . It targets multiple molecular pathways, such as NF-ҡB, Nrf2-HO-1, PI3K/Akt, MAPK/TGF-β, SIRT-1, mTOR, AMPK, and PPARγ signaling pathways in different pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mangiferic acid can be synthesized through various chemical reactions involving the xanthone core structure. One common method involves the glycosylation of norathyriol, a precursor compound, using glucose under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly the mango tree. The process includes:

Chemical Reactions Analysis

Types of Reactions: Mangiferic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Mangiferic acid is unique among xanthonoid compounds due to its glycosylated structure, which enhances its solubility and bioavailability. Similar compounds include:

Properties

IUPAC Name

(9E,15E)-octadeca-9,15-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,9-10H,2,5-8,11-17H2,1H3,(H,19,20)/b4-3+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGFYZFANDHELM-SCPMJEMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCC/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13309-77-8, 18402-92-1
Record name 9,15-Octadecadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013309778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mangiferic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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